

# Technical Guide: Physicochemical Characterization of 4-Methyl-3-nitrobenzoic Acid

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## Compound of Interest

Compound Name: 4-Methyl-3-nitrobenzoic acid

Cat. No.: B181349

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## Abstract

This technical guide provides a comprehensive overview of a key physicochemical property of **4-Methyl-3-nitrobenzoic acid**: its melting point. Accurate determination of the melting point is crucial for the identification, purity assessment, and quality control of this compound in research, development, and manufacturing settings. This document outlines the reported melting point values from various sources, provides a detailed experimental protocol for its determination via the capillary method, and includes a workflow for the purification and subsequent analysis of this compound.

## Physicochemical Data: Melting Point

The melting point of **4-Methyl-3-nitrobenzoic acid** has been reported in a range, which is typical for organic compounds and can be influenced by factors such as purity and experimental conditions. The data from various sources are summarized below.

Parameter	Reported Value (°C)	Reported Value (°F)	Source
Melting Point	187-190	369-374	Multiple Sources[1][2]
Melting Point	188.0-192.0	370.4-377.6	Tokyo Chemical Industry[3]
Melting Point	178-180	352.4-356	Guidechem[4]
Melting Point	187-190	369-374	NOAA CAMEO Chemicals[5]

## Experimental Protocol: Capillary Melting Point Determination

The following protocol details the standardized method for determining the melting point of **4-Methyl-3-nitrobenzoic acid** using a capillary melting point apparatus.

### 3.1 Materials and Equipment

- **4-Methyl-3-nitrobenzoic acid** sample (finely powdered and dried)
- Capillary tubes (one end sealed)
- Melting point apparatus (e.g., DigiMelt, Thiele tube with heating bath)
- Thermometer (calibrated)
- Mortar and pestle
- Spatula

### 3.2 Sample Preparation

- Drying: Ensure the **4-Methyl-3-nitrobenzoic acid** sample is completely dry, as the presence of solvents can depress the melting point and broaden the range.[1] Drying can be achieved by placing the sample in a desiccator over a suitable drying agent.

- Grinding: If the sample consists of large crystals, gently grind it to a fine powder using a clean mortar and pestle.[2] This ensures uniform packing and heat transfer within the capillary tube.
- Loading the Capillary Tube:
  - Invert a capillary tube and press the open end into the powdered sample.
  - Tap the sealed end of the tube gently on a hard surface to cause the solid to fall to the bottom.
  - Alternatively, drop the capillary tube, sealed end down, through a long glass tube to facilitate packing.[1]
  - Repeat until the sample is packed to a height of 2-3 mm.[1] A sample height greater than 3 mm can lead to an artificially broad melting range.[1]

### 3.3 Measurement Procedure

- Apparatus Setup: Place the loaded capillary tube into the heating block or bath of the melting point apparatus. Ensure the sample is positioned adjacent to the thermometer bulb or temperature sensor.
- Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary determination can be performed with a rapid heating rate (e.g., 10-20 °C/minute) to quickly identify an approximate range.[2] A fresh sample must be used for the accurate determination.[2]
- Accurate Determination:
  - Set the starting temperature of the apparatus to approximately 15-20 °C below the expected melting point.
  - Set the heating rate (ramp rate) to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[6]
  - Observe the sample closely through the magnifying eyepiece.

- Data Recording:
  - T1 (Initial Melting Point): Record the temperature at which the first drop of liquid appears.  
[6]
  - T2 (Final Melting Point): Record the temperature at which the last solid particle melts into a clear liquid.[6]
  - The melting point is reported as the range T1 - T2.

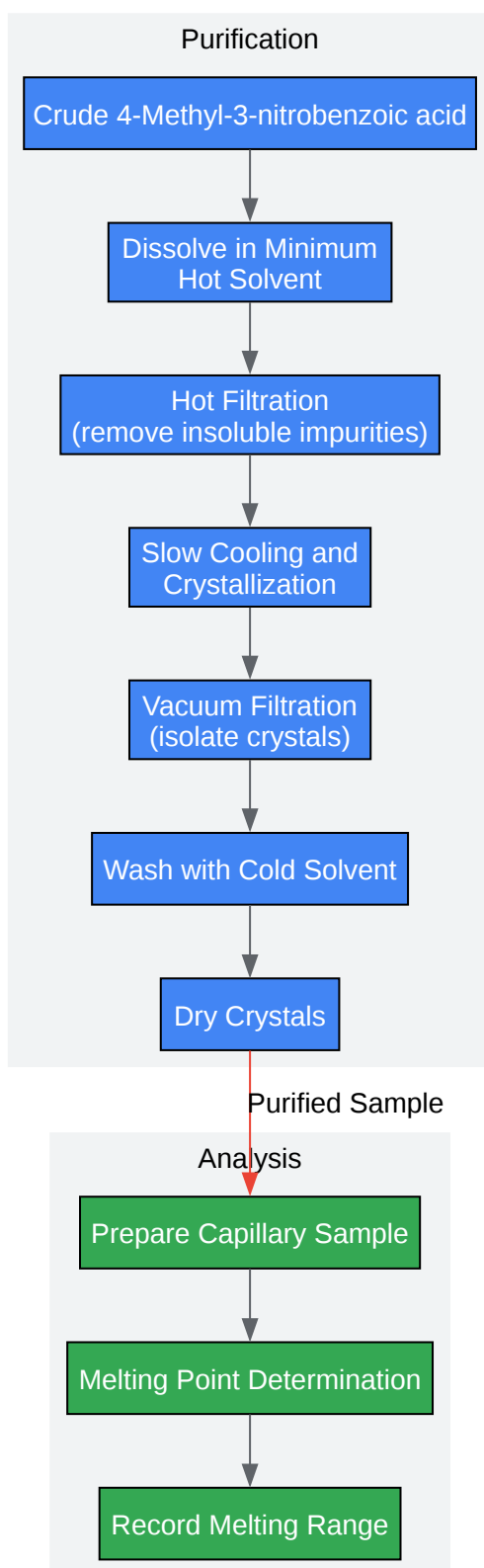
### 3.4 Interpretation of Results

- Pure Compound: A pure crystalline solid will exhibit a sharp melting point range of 1-2 °C.
- Impure Compound: An impure sample will typically melt over a broader temperature range and at a lower temperature than the pure compound.[3]

## Workflow and Visualization

### 4.1 Purification and Analysis Workflow

For obtaining a pure sample of **4-Methyl-3-nitrobenzoic acid** suitable for accurate melting point determination, a recrystallization step is often necessary. The following diagram illustrates a typical workflow for the purification and subsequent analysis of the compound.

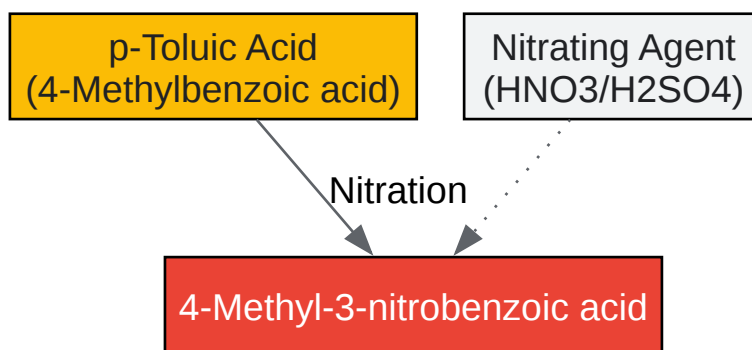


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Caption: Workflow for Purification and Melting Point Determination.

## 4.2 Synthesis Pathway

While various synthetic routes exist, a common method for the preparation of nitrobenzoic acid derivatives involves the nitration of a corresponding methylated benzoic acid precursor. The following diagram illustrates a generalized synthetic pathway.



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Caption: Generalized Synthesis of **4-Methyl-3-nitrobenzoic Acid**.

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